molecular formula C16H9F26O4P B142144 Bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-1-octanol) hydrogen phosphate CAS No. 57677-95-9

Bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-1-octanol) hydrogen phosphate

Cat. No. B142144
CAS RN: 57677-95-9
M. Wt: 790.17 g/mol
InChI Key: ZDYYWMSLMLTXDM-UHFFFAOYSA-N
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Description

“Bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-1-octanol) hydrogen phosphate” is a fluorinated compound . It is also known as "azanium,bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl) phosphate" .

Scientific Research Applications

Fluorescence Spectra and Intramolecular Reactions

Research by Okamoto et al. (1992) explored the fluorescence spectra of similar aryl phosphates, demonstrating how these compounds can show varied emission bands due to the formation of intramolecular excimers. These findings are relevant for understanding the fluorescence behavior of complex phosphates like Bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-1-octanol) hydrogen phosphate (Okamoto et al., 1992).

Nuclear Magnetic Resonance (NMR) Studies

Gibson et al. (1977) conducted extensive NMR studies on related compounds, providing insights into the structural and electronic properties of phosphates with complex fluorinated groups. This research is useful for understanding the NMR characteristics of Bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-1-octanol) hydrogen phosphate (Gibson et al., 1977).

Structural and Property Analysis

Gubina et al. (1999) investigated the structure and properties of a similar compound, providing valuable information on the molecular arrangement and behavior of such phosphates, which can be extrapolated to understand Bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-1-octanol) hydrogen phosphate (Gubina et al., 1999).

Catalytic and Redox Properties

Research by Miura et al. (2010) and Sasaki et al. (1999) on compounds with similar structures can provide insights into the potential catalytic and redox behaviors of Bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-1-octanol) hydrogen phosphate. These studies highlight how such phosphates can be used in various chemical reactions and processes (Miura et al., 2010); (Sasaki et al., 1999).

Isomorphous Rare-Earth Tris Complexes

Minyaev et al. (2018) explored the properties of rare-earth tris complexes, which could be similar in behavior to Bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-1-octanol) hydrogen phosphate. This research is useful for understanding the potential applications of such phosphates in materials science and catalysis (Minyaev et al., 2018).

properties

IUPAC Name

bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl) hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9F26O4P/c17-5(18,7(21,22)9(25,26)11(29,30)13(33,34)15(37,38)39)1-3-45-47(43,44)46-4-2-6(19,20)8(23,24)10(27,28)12(31,32)14(35,36)16(40,41)42/h1-4H2,(H,43,44)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDYYWMSLMLTXDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COP(=O)(O)OCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

(O)P(OH)(OCH2CH2C6F13)2, C16H9F26O4P
Record name 6:2 diPAP
Source NORMAN Suspect List Exchange
Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
Explanation Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50561590
Record name Bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl) hydrogen phosphate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

790.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-1-octanol) hydrogen phosphate

CAS RN

57677-95-9
Record name Bis[2-(perfluorohexyl)ethyl] phosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57677-95-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-1-octanol) hydrogen phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057677959
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl) hydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50561590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BIS(3,3,4,4,5,5,6,6,7,7,8,8,8-TRIDECAFLUORO-1-OCTANOL) HYDROGEN PHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KL1LI0INZD
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-1-octanol) hydrogen phosphate
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Bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-1-octanol) hydrogen phosphate
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Bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-1-octanol) hydrogen phosphate
Reactant of Route 4
Bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-1-octanol) hydrogen phosphate
Reactant of Route 5
Reactant of Route 5
Bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-1-octanol) hydrogen phosphate
Reactant of Route 6
Bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-1-octanol) hydrogen phosphate

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